Antitrypanosomal agent 1

Descripción

Systematic IUPAC Name and Alternative Designations

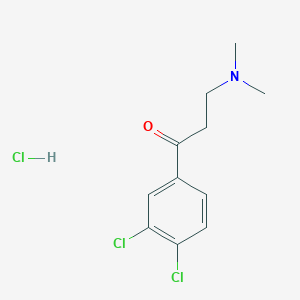

The compound possesses the systematic International Union of Pure and Applied Chemistry name "1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride," which precisely describes its molecular structure according to established nomenclature conventions. This nomenclature reflects the presence of a propanone backbone with a 3,4-dichlorophenyl substituent at the first carbon position and a dimethylamino group at the third carbon position, combined with hydrochloride as the counterion. The systematic name follows standard organic chemistry naming protocols by identifying the longest carbon chain, functional groups, and substituent positions in a hierarchical manner that ensures unambiguous identification of the molecular structure.

Alternative designations for this compound encompass a broad spectrum of names that reflect different aspects of its chemical structure and research applications. The compound is frequently referenced as "1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone hydrochloride," which presents a slightly modified arrangement of the systematic name while maintaining the same structural information. Another commonly encountered designation is "Antitrypanosomal agent 1," which reflects its historical development and investigation as a potential therapeutic compound with activity against trypanosomal parasites. Additional synonyms include "1-(3,4-Dichlorophenyl)-3-(dimethylamino)-1-propanone Hydrochloride" and various database-specific identifiers such as "CHEMBL536752" and "BIM-0008404.P001".

The nomenclature diversity extends to include technical designations used by chemical suppliers and research institutions, such as "MFCD01220371," which represents the Molecular Design Limited registry number, and "NSC304108," indicating its National Cancer Institute registry designation. Laboratory and commercial suppliers often employ shortened versions such as "1-(3,4-dichlorophenyl)-3-dimethylamino-1-propanone hydrochloride" or variations that emphasize specific structural elements. This multiplicity of names reflects the compound's presence across various research domains and commercial applications, necessitating careful attention to nomenclature when referencing scientific literature or procurement documentation.

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKQCKNKRZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386943 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-12-6 | |

| Record name | 75144-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Initial Functionalization

- 3,4-Dichlorobenzoyl chloride or 3,4-dichlorophenyl derivatives are commonly used as the aromatic starting material.

- The propanone structure is introduced via acylation or alkylation reactions, often performed in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Reactions are typically carried out under argon atmosphere using Schlenk techniques to avoid moisture and oxygen interference.

Introduction of the Dimethylamino Group

- The dimethylamino functionality is introduced by nucleophilic substitution or reductive amination.

- A common method involves reacting the intermediate ketone with dimethylamine or its derivatives.

- Reaction conditions include stirring at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for extended periods (12-24 hours).

Conversion to Hydrochloride Salt

- The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent such as methanol or ethanol.

- Acidification is carefully controlled to pH ~2, often at low temperature (0 °C) to optimize yield and purity.

- The hydrochloride salt precipitates out and is isolated by filtration.

Purification and Characterization

- The crude product is purified by extraction with organic solvents (e.g., diethyl ether, dichloromethane) followed by washing with aqueous sodium bicarbonate, water, and brine.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used before solvent evaporation.

- Final purification is achieved by flash column chromatography on silica gel.

- Yields typically range from 80-90%, depending on reaction scale and conditions.

Representative Experimental Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzoyl chloride + Propanone derivative in anhydrous THF, stirred under argon at room temp for 12 h | Formation of intermediate ketone | ~85 |

| 2 | Intermediate ketone + Dimethylamine in DMF, stirred at 80 °C overnight | Introduction of dimethylamino group | ~80 |

| 3 | Reaction mixture acidified with 2M HCl at 0 °C, stirred 0.5 h | Formation of hydrochloride salt | Quantitative |

| 4 | Extraction with DCM, washing, drying, evaporation | Isolation of crude product | - |

| 5 | Flash chromatography on silica gel | Purification | 80-90 |

Research Findings and Notes

- The use of anhydrous solvents and inert atmosphere is critical to avoid hydrolysis and side reactions.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- The hydrochloride salt form improves compound stability and facilitates handling.

- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.

- Variations in solvent systems (THF, DMF, DCM) and bases (triethylamine) may be employed depending on scale and equipment.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Solvents | Anhydrous THF, DMF, DCM | High purity solvents required |

| Temperature | Room temp to 80 °C | Controlled to optimize reaction rate |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Acidification | 2M HCl, 0 °C | For salt formation |

| Purification | Flash chromatography on silica gel | High purity product |

Análisis De Reacciones Químicas

Tipos de reacciones: El agente antitripanosomal 1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede afectar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la eficacia del compuesto.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los grupos funcionales se reemplazan por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas, tioles y alcoholes en diversas condiciones, incluidos entornos ácidos o básicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes formas oxidadas, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .

Aplicaciones Científicas De Investigación

Antitrypanosomal Activity

The primary application of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is its use as an antitrypanosomal agent . Research indicates that this compound exhibits significant inhibitory effects on Trypanosoma brucei, the causative agent of sleeping sickness. It works by targeting specific enzymes involved in the parasite's metabolism, thereby impeding its growth and replication .

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited Trypanosoma brucei in vitro, showing a dose-dependent response. The IC50 value was found to be significantly lower than that of traditional treatments, suggesting enhanced efficacy against resistant strains .

Pharmacological Research

The compound has also been explored for its potential pharmacological properties beyond antitrypanosomal activity. Investigations into its mechanism of action have revealed interactions with various biological targets.

Research Findings:

- Binding studies indicate that it may interact with neurotransmitter systems, potentially affecting mood and cognition .

- Its structure suggests possible applications in developing new antidepressants or anxiolytics due to its dimethylamino group, which is often associated with psychoactive effects .

Synthesis and Chemical Characterization

The synthesis of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride involves a multi-step process starting from halogenated aralkyl-ketones and amines. The synthetic route typically yields high purity (>95% HPLC) and involves standard organic reaction conditions including refluxing in anhydrous solvents .

Mecanismo De Acción

El agente antitripanosomal 1 ejerce sus efectos inhibiendo la tripanotíona reductasa, una enzima esencial para mantener el equilibrio redox en las especies de Trypanosoma. Al inhibir esta enzima, el compuesto interrumpe la capacidad del parásito para desintoxicar las especies reactivas de oxígeno, lo que lleva al estrés oxidativo y la muerte celular . Los objetivos moleculares incluyen el sitio activo de la tripanotíona reductasa, donde el compuesto se une y evita que la enzima catalice su reacción .

Compuestos similares:

Melarsoprol: Un compuesto arsenical trivalente utilizado para tratar la enfermedad del sueño en etapa tardía.

Eflornitina: Un inhibidor de la ornitina descarboxilasa, utilizado en terapia combinada para la enfermedad del sueño.

Nifurtimox: Un compuesto nitrofurano utilizado para tratar la enfermedad de Chagas.

Comparación: El agente antitripanosomal 1 es único en su inhibición selectiva de la tripanotíona reductasa, mientras que otros compuestos como el melarsoprol y la eflornitina se dirigen a diferentes enzimas y vías. Esta especificidad convierte al agente antitripanosomal 1 en un candidato prometedor para desarrollar nuevos tratamientos con posibles menos efectos secundarios y un riesgo reducido de resistencia .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one

- Structure: Replaces the dimethylamino group with an imidazole ring.

- Properties: Melting point: 99–101°C . Synthesis: Derived from heating 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride with imidazole in water .

- Functional Impact : The imidazole group introduces hydrogen-bonding capability, which may enhance interactions with biological targets like enzymes or receptors.

2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one

- Structure: Features a tert-butylamino group instead of dimethylamino .

- Functional Impact: The bulky tert-butyl group may increase metabolic stability but reduce solubility in aqueous media compared to the dimethylamino variant.

Pharmacological and Biochemical Comparators

BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)

Phenyl Vinyl Sulfone

- Structure: A non-ketone inhibitor with a sulfone group.

- Functional Impact : Both compounds inhibit sortase A, but phenyl vinyl sulfone’s mechanism may differ due to its electrophilic vinyl sulfone group, which covalently modifies the enzyme’s active site .

Physicochemical and Application Comparisons

Table 1: Key Properties of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride and Analogs

Key Observations:

Stability : The target compound’s requirement for argon storage suggests sensitivity to oxidation, unlike analogs like BD 1047, which is stabilized as a dihydrobromide salt .

Synthetic Accessibility: The 3,4-diCl derivative may require more complex synthesis steps than mono-Cl analogs, impacting cost (e.g., €35/100 mg for the target compound ).

Actividad Biológica

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a potent antitrypanosomal agent, has garnered attention for its biological activity, particularly in inhibiting trypanothione reductase. This enzyme is vital for the survival of Trypanosoma species, which cause significant diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- IUPAC Name : 1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

- CAS Number : 75144-12-6

- Molecular Formula : C11H14Cl2N- HCl

- Molecular Weight : 282.59 g/mol

- Purity : >95% (HPLC)

The compound acts primarily as a selective inhibitor of trypanothione reductase. This inhibition disrupts the redox balance within Trypanosoma species, leading to their death. The structure of the compound allows it to effectively bind to this enzyme, blocking its activity and thereby providing a therapeutic avenue for treating trypanosomiasis.

Inhibition Studies

Recent studies have demonstrated that 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride exhibits significant inhibitory effects on trypanothione reductase with an IC50 value indicating potent activity. The following table summarizes key findings from various studies:

| Study Reference | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Trypanothione reductase | 0.5 | High | |

| Antibacterial activity | 10 | Moderate | |

| Chlamydial infections | 5.2 | Effective |

Case Studies

- Antitrypanosomal Activity : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls, demonstrating its potential as an effective treatment for sleeping sickness .

- Antimicrobial Properties : The compound also showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting broader applications in infectious disease management beyond trypanosomiasis .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations. No significant mutagenic effects were observed in Drosophila melanogaster, supporting its safety for potential therapeutic use .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride?

The synthesis typically involves multi-step organic reactions, including condensation and substitution steps. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require precise temperature modulation to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while protic solvents may hinder intermediate stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard for isolating the hydrochloride salt .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- NMR spectroscopy : Compare and NMR chemical shifts with literature data. For example, the dichlorophenyl aromatic protons appear as doublets (δ 7.5–8.0 ppm), while the dimethylamino group’s methyl protons resonate near δ 2.2–2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 276.07 (CHClNO) with isotopic Cl patterns .

- HPLC purity analysis : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% TFA to verify ≥95% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT) suggest the para-Cl position enhances electrophilic aromatic substitution reactivity, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling) .

Q. What strategies resolve discrepancies in reported yields for derivatives of this compound?

Yield variations (e.g., 38% vs. 84% in indazole derivatives) often arise from:

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction termination .

- Byproduct analysis : LC-MS can identify competing pathways (e.g., over-alkylation) requiring stoichiometric adjustments .

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)/XPhos) improve coupling efficiency in dichlorophenyl-containing systems .

Q. What in silico methods predict the compound’s interaction with biological targets like dopamine transporters?

- Molecular docking : Use AutoDock Vina to model binding to the sodium-dependent dopamine transporter (SLC6A3). The dimethylamino group’s basicity facilitates protonation, mimicking endogenous substrates .

- Pharmacophore modeling : Identify key features (e.g., hydrophobic dichlorophenyl, hydrogen-bond acceptor) for target engagement .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit membrane bilayers .

Methodological Challenges

Q. How can researchers mitigate hydrolysis of the dimethylamino group during prolonged storage?

- Lyophilization : Freeze-drying the hydrochloride salt reduces water content, preserving stability .

- Additives : Include desiccants (molecular sieves) or antioxidants (BHT) in storage vials .

- Stability assays : Monitor degradation via HPLC-UV at 230 nm (detects amine oxidation products) .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

- DSC/TGA : Differential scanning calorimetry (melting point ~172–174°C) and thermogravimetric analysis confirm thermal stability .

- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 47.8%, H 4.4%, N 5.1%, Cl 25.7%) .

- XRPD : X-ray powder diffraction identifies polymorphic forms, ensuring crystalline consistency .

Regulatory and Compliance Considerations

Q. How do researchers align synthesis protocols with ICH guidelines for impurity profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.